4-(Cyclopropylmethoxy)-3-iodoaniline

Description

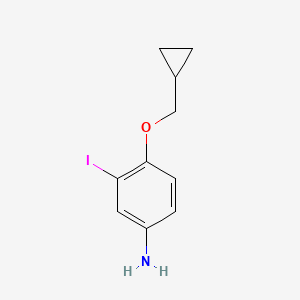

4-(Cyclopropylmethoxy)-3-iodoaniline is an organic compound characterized by the presence of a cyclopropylmethoxy group and an iodine atom attached to an aniline ring

Properties

Molecular Formula |

C10H12INO |

|---|---|

Molecular Weight |

289.11 g/mol |

IUPAC Name |

4-(cyclopropylmethoxy)-3-iodoaniline |

InChI |

InChI=1S/C10H12INO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |

InChI Key |

HXIMIJPOHRULLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Alkylation: The starting material, 4-iodoaniline, is reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate to form this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-iodoaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 4-(Cyclopropylmethoxy)aniline.

Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where the iodine is replaced with an aryl or alkyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: 4-(Cyclopropylmethoxy)aniline.

Substitution: Various substituted anilines depending on the substituent introduced.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-iodoaniline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-iodoaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

4-(Cyclopropylmethoxy)aniline: Lacks the iodine atom, which may result in different reactivity and binding properties.

3-Iodoaniline: Lacks the cyclopropylmethoxy group, affecting its overall chemical behavior and applications.

4-(Cyclopropylmethoxy)-3-chloroaniline: Similar structure but with a chlorine atom instead of iodine, leading to different chemical and physical properties.

Uniqueness

4-(Cyclopropylmethoxy)-3-iodoaniline is unique due to the combination of the cyclopropylmethoxy group and the iodine atom, which confer distinct chemical reactivity and potential for specific interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-(Cyclopropylmethoxy)-3-iodoaniline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

This compound is characterized by its unique structural features, including a cyclopropylmethoxy group and an iodine atom attached to an aniline moiety. These structural elements contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of specific signaling pathways that are crucial for cell proliferation and survival. Notably, it has been observed to interact with the Mitogen-Activated Protein Kinase (MAPK) pathway, similar to other known MEK inhibitors. This pathway plays a vital role in regulating various cellular processes, including:

- Cell Growth : Inhibition of MEK1 and MEK2 leads to disrupted signaling cascades that can result in reduced cell proliferation.

- Apoptosis : By interfering with survival pathways, this compound may promote programmed cell death in cancer cells.

Biological Activity Summary

Research indicates that this compound exhibits significant biological activity against various cancer types. The following table summarizes key findings from relevant studies:

Case Study 1: Breast Cancer

In a preclinical study involving breast cancer xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study demonstrated that the compound effectively inhibited MEK1/2 activity, leading to decreased cell proliferation rates.

Case Study 2: Melanoma

A separate investigation focused on melanoma cells revealed that this compound triggered apoptosis in cell lines that were previously resistant to conventional therapies. The mechanism was linked to the disruption of the MAPK signaling pathway, underscoring the compound's potential as an effective treatment option for resistant melanoma cases.

Pharmacological Profile

The pharmacological profile of this compound suggests a favorable therapeutic index. Its selective inhibition of MEK enzymes is comparable to other agents in its class, such as trametinib and cobimetinib, which are recognized for their efficacy in treating various cancers. The following table compares the pharmacological properties of these compounds:

| Compound | Target | Selectivity | Clinical Use |

|---|---|---|---|

| This compound | MEK1/2 | High | Investigational for cancer |

| Trametinib | MEK1/2 | High | Approved for melanoma |

| Cobimetinib | MEK1/2 | Moderate | Used with vemurafenib |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.